2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone
CAS No.: 898793-16-3
Cat. No.: VC2390210
Molecular Formula: C17H16ClFO
Molecular Weight: 290.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898793-16-3 |
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Molecular Formula | C17H16ClFO |
Molecular Weight | 290.8 g/mol |
IUPAC Name | 1-(2-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(19)10-16(15)18/h3-5,7-8,10H,6,9H2,1-2H3 |
Standard InChI Key | UXFMAMDFNXHCTH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C |
Canonical SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C |
Introduction
Property | Value |
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Molecular Formula | C₁₇H₁₆ClFO |
Molecular Weight | 290.76 g/mol |
Physical State at Room Temperature | Solid (predicted) |
Boiling Point | Approximately 392°C (predicted) |
Density | Approximately 1.1-1.2 g/cm³ (estimated) |
Functional Groups | Ketone, halides (chloro and fluoro), aromatic rings |
Solubility | Limited water solubility; soluble in organic solvents |
The presence of both electron-withdrawing halogen substituents (chloro and fluoro) and electron-donating methyl groups creates an intriguing electronic distribution within the molecule, influencing its reactivity patterns and potential biological interactions .
Synthetic Methodologies
Laboratory Synthesis
The synthesis of 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone typically involves Friedel-Crafts acylation methodology, which is widely employed for the preparation of similar halogenated propiophenone derivatives . The general synthetic route involves:
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Preparation of the activated acylating agent from 2-chloro-4-fluorobenzoyl chloride
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Reaction with 2,3-dimethylbenzene in the presence of a Lewis acid catalyst (typically aluminum chloride)
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Careful control of reaction conditions to ensure regioselectivity
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Purification through crystallization or chromatographic techniques
Chemical Reactivity
Characteristic Reactions
2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone participates in various chemical transformations due to its functional group diversity:
Oxidation Reactions
The compound undergoes oxidation with appropriate reagents to yield carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide under controlled conditions .
Reduction Pathways
The ketone moiety can be selectively reduced using sodium borohydride to produce the corresponding alcohol. More powerful reducing agents like lithium aluminum hydride can lead to complete reduction of the carbonyl functionality .
Nucleophilic Substitution
The halogen substituents (chloro and fluoro) serve as sites for nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles and appropriate catalysts. These reactions allow for structural diversification and the creation of novel derivatives .
Reaction Conditions and Product Analysis
Reaction Type | Typical Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Acidic medium, controlled temperature | Carboxylic acid derivatives |
Reduction | NaBH₄, LiAlH₄ | Aprotic solvents, low temperature | Alcohol derivatives |
Nucleophilic Substitution | Amines, thiols, alkoxides | Base catalysis, elevated temperature | Substituted derivatives |
Friedel-Crafts Alkylation | Alkyl halides, AlCl₃ | Anhydrous conditions, controlled temperature | Alkylated products |
These transformations highlight the versatility of 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone as a synthetic building block for diverse chemical entities .
Comparative Analysis with Structural Analogs
Structural Relationships
2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone belongs to a family of related compounds that differ in their substitution patterns. A comparative analysis reveals important structure-activity relationships:
Compound | CAS Number | Substitution Pattern | Key Differences |
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2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone | Not specified in search results | 2,3-dimethyl, 2'-chloro, 4'-fluoro | Reference compound |
2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone | 898753-90-7 | 2,5-dimethyl, 2'-chloro, 4'-fluoro | Different methyl positions (2,5 vs 2,3) |
4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | 898792-92-2 | 2,3-dimethyl, 4'-chloro, 3'-fluoro | Reversed positions of halogen substituents |
3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone | 898793-19-6 | 2,3-dimethyl, 3'-chloro, 5'-fluoro | Different positioning of halogens |
The positional isomerism in these compounds results in distinct physicochemical properties and potentially different biological activities .
Electronic and Steric Effects
The specific arrangement of substituents in 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone creates unique electronic and steric environments:
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The 2,3-dimethyl substitution pattern introduces steric hindrance around the phenyl ring
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The chloro and fluoro substituents create an electron-deficient environment in the propiophenone moiety
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The combined electronic effects influence the reactivity at various positions
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These structural features contribute to specific binding interactions with potential biological targets
Applications in Scientific Research
Medicinal Chemistry Applications
2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone represents a valuable scaffold in medicinal chemistry research due to several promising characteristics:
Structure-Activity Relationship Studies
The compound serves as an important reference point in structure-activity relationship (SAR) studies:
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The 2,3-dimethyl substitution provides insights into steric requirements for biological activity
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The halogen substitution pattern allows evaluation of electronic effects on bioactivity
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Modifications at various positions yield derivatives with potentially enhanced potency or selectivity
Synthetic Chemistry Applications
In synthetic organic chemistry, 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone functions as:
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A versatile intermediate for the preparation of complex molecular architectures
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A model system for studying reaction mechanisms and selectivity
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A precursor for heterocyclic ring systems of pharmaceutical interest
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A building block for combinatorial chemistry approaches to drug discovery
Material Science Applications
The unique structural features of this compound make it relevant for material science research:
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Potential incorporation into polymeric materials with specific physical properties
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Development of fluorinated materials with enhanced thermal stability
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Creation of specialized coatings with designed chemical resistance profiles
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Exploration of structure-property relationships in advanced materials
Biological Activity Assessment
Structure-Based Activity Predictions
Based on computational analyses and comparison with structurally related compounds, the following biological activities can be predicted:
Potential Activity | Structural Basis | Predicted Potency |
---|---|---|
Enzyme Inhibition | Halogen substituents forming key interactions with binding sites | Moderate to High |
Anti-inflammatory Effects | Interference with prostaglandin synthesis pathways | Moderate |
Antimicrobial Activity | Disruption of microbial membrane integrity | Moderate |
Antineoplastic Effects | Inhibition of specific kinases involved in cell proliferation | Low to Moderate |
These predictions provide valuable guidance for targeted experimental investigations .
Analytical Methods for Identification and Characterization
Spectroscopic Identification
Several spectroscopic techniques are essential for the definitive identification and characterization of 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy reveals distinctive signals:
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Methyl protons of the 2,3-dimethyl groups appearing as singlets at approximately δ 2.2-2.4 ppm
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Aromatic protons displaying complex coupling patterns due to the substitution pattern
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Methylene protons of the propiophenone backbone showing characteristic split patterns
¹³C NMR spectroscopy provides complementary information:
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Carbonyl carbon resonating at approximately δ 195-200 ppm
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Aromatic carbons appearing in the range of δ 115-155 ppm
Infrared Spectroscopy
Key IR absorption bands include:
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C=O stretching at approximately 1680-1700 cm⁻¹
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Aromatic C=C stretching at 1450-1600 cm⁻¹
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C-F stretching at 1000-1100 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular ion peak at m/z 290.76
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Fragmentation patterns involving loss of halogen atoms
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Characteristic cleavage of the propiophenone linkage
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Distinctive isotope patterns due to the presence of chlorine
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide effective separation and quantification methods:
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